

A Technical Guide to the PROTAC Linker: OH-C2-Peg3-nhco-C3-cooh

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OH-C2-Peg3-nhco-C3-cooh

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Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—covalently joined by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth overview of the bifunctional PROTAC linker commonly referred to as **OH-C2-Peg3-nhco-C3-cooh**, with a systematic IUPAC name of 4-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethylamino)-4-oxobutanoic acid. While a specific CAS number for this molecule is not publicly registered, this guide will detail its components, provide representative data for similar linkers, outline experimental protocols for its synthesis and use, and present key conceptual diagrams.

Core Concepts of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. The repeating ethylene glycol units impart hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.

[1] The flexibility of the PEG chain is also crucial, as it allows the PROTAC to adopt a

conformation that facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient protein ubiquitination and subsequent degradation.[2]

Data Presentation

The precise quantitative data for PROTACs utilizing the exact **OH-C2-Peg3-nhco-C3-cooh** linker are not extensively available in public literature. However, by examining data from PROTACs with similar short PEG chain linkers, we can infer the expected impact on physicochemical properties and biological activity. The following tables summarize illustrative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), highlighting the influence of linker composition.

Table 1: Illustrative Physicochemical Properties of BRD4-Targeting PROTACs with Varying Linker Composition

PROTAC	Linker Composition	Molecular Weight (g/mol)	cLogP	TPSA (Å²)	Hydrogen Bond Donors	Hydrogen Bond Acceptors
PROTAC 1	Alkyl Chain	780.9	3.8	185.3	5	11
PROTAC 2	PEG3	828.0	3.1	204.0	5	13
PROTAC 3	PEG4	872.0	2.9	213.3	5	14

Data is illustrative and compiled from various sources in the literature.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Illustrative Biological Activity of BRD4-Targeting PROTACs

PROTAC	Linker Composition	DC50 (nM)	Dmax (%)
PROTAC 1	Alkyl Chain	25	>90
PROTAC 2	PEG3	18	>95
PROTAC 3	PEG4	12	>98

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and illustrative.^[1]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a PROTAC utilizing the **OH-C2-Peg3-nhco-C3-cooh** linker. The synthesis involves a stepwise conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the bifunctional linker.

Protocol 1: Synthesis of a PROTAC using OH-C2-Peg3-nhco-C3-cooh Linker

Materials:

- POI ligand with a primary or secondary amine (POI-NHR)
- E3 ligase ligand with a primary or secondary amine (E3-NHR')
- 1-(2-Hydroxyethoxy)-11-amino-3,6,9-trioxaundecane
- Succinic anhydride
- Coupling reagents (e.g., HATU, HOBt, EDC)
- Tert-butyldimethylsilyl chloride (TBDMSCl)
- Tetrabutylammonium fluoride (TBAF)
- Anhydrous solvents (e.g., DMF, DCM)
- Purification supplies (e.g., preparative HPLC)

Procedure:

- Synthesis of the Linker: a. Protection of the hydroxyl group: Dissolve 1-(2-Hydroxyethoxy)-11-amino-3,6,9-trioxaundecane in anhydrous DCM. Add a suitable base (e.g., triethylamine) and TBDMSCl. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Purify the TBDMS-protected intermediate. b. Reaction with

succinic anhydride: Dissolve the TBDMS-protected amine in anhydrous DCM and add succinic anhydride. Stir at room temperature overnight. The carboxylic acid terminus of the linker is thus formed. Purify the resulting protected linker.

- **First Coupling Reaction (Linker to POI Ligand):** a. Dissolve the protected linker and the amine-containing POI ligand (POI-NHR) in anhydrous DMF. b. Add coupling reagents such as HATU and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting POI-linker intermediate by preparative HPLC.
- **Deprotection of the Hydroxyl Group:** a. Dissolve the purified POI-linker intermediate in THF. b. Add TBAF to remove the TBDMS protecting group. c. Stir at room temperature until deprotection is complete (monitored by LC-MS). d. Purify the deprotected POI-linker intermediate.
- **Activation of the Hydroxyl Group and Second Coupling Reaction (to E3 Ligase Ligand):** a. The terminal hydroxyl group of the POI-linker intermediate can be activated, for example, by converting it to a mesylate or tosylate. Dissolve the intermediate in anhydrous DCM, cool to 0°C, and add methanesulfonyl chloride or p-toluenesulfonyl chloride and a base (e.g., triethylamine). b. Once the activation is complete, add the amine-containing E3 ligase ligand (E3-NHR'). c. Stir the reaction, possibly with gentle heating, until the final PROTAC is formed (monitored by LC-MS). d. Purify the final PROTAC molecule by preparative HPLC.

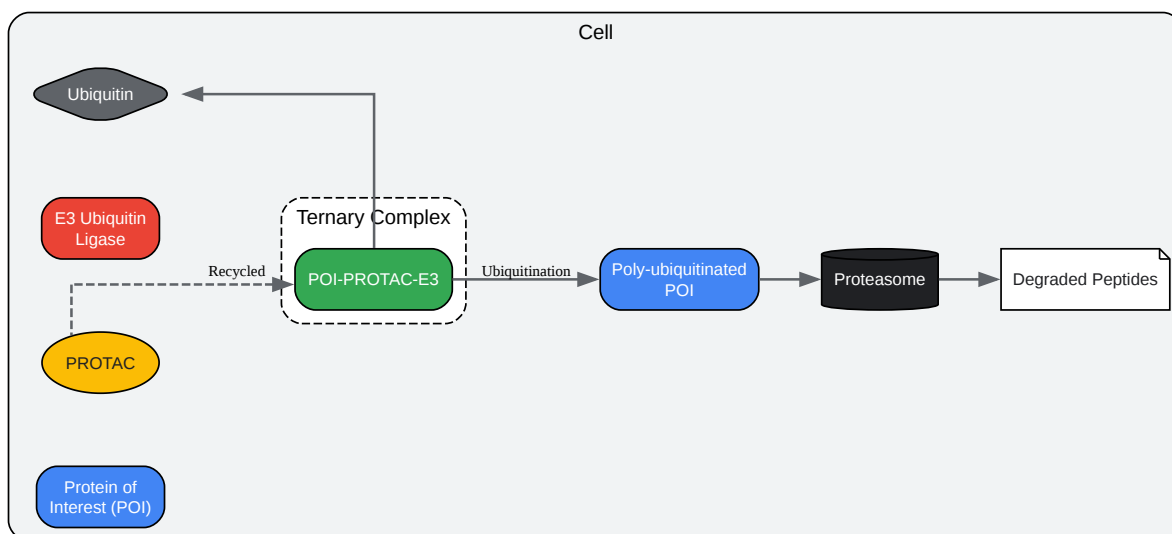
Protocol 2: Western Blot for Protein Degradation

- **Cell Treatment:** Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Western Blot:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the POI. Use an antibody for a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.

- Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

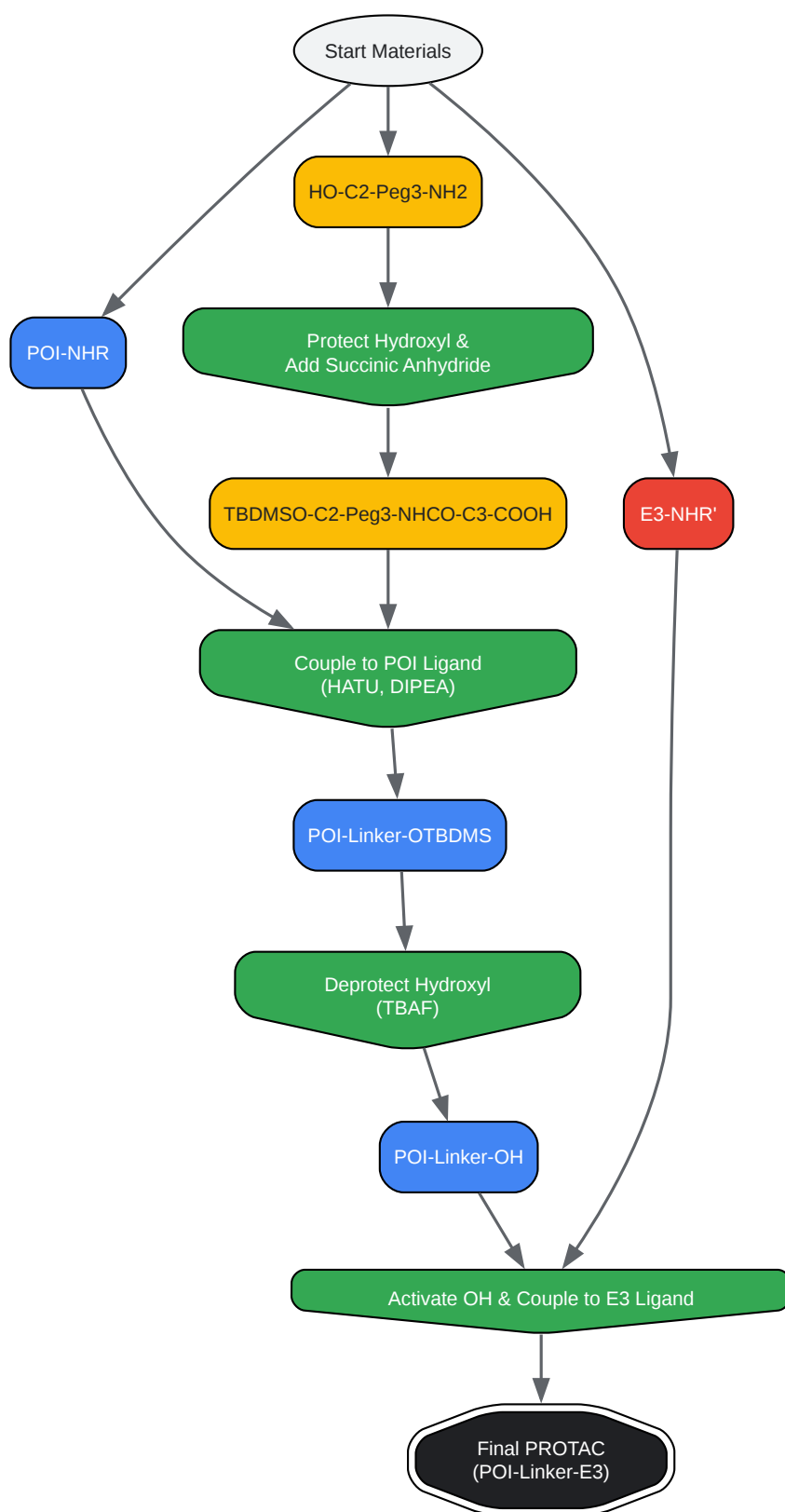
Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanism of PROTAC action and a general workflow for PROTAC synthesis.



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Caption: The catalytic mechanism of PROTAC-mediated protein degradation.



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Caption: A representative workflow for the synthesis of a PROTAC.

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References

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- To cite this document: BenchChem. [A Technical Guide to the PROTAC Linker: OH-C2-Peg3-nhco-C3-cooh]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15621612#oh-c2-peg3-nhco-c3-cooh-cas-number\]](https://www.benchchem.com/product/b15621612#oh-c2-peg3-nhco-c3-cooh-cas-number)

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